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Compound of Interest

Compound Name:
(R)-(+)-3-Benzyloxy-1,2-

propanediol

Cat. No.: B054711 Get Quote

Introduction: (R)-(+)-3-Benzyloxy-1,2-propanediol, also known as (R)-Glycerol 1-benzyl ether,

is a chiral organic compound widely utilized as a versatile building block in the synthesis of

complex molecules, particularly in the fields of medicinal chemistry and drug development. Its

defined stereochemistry and functional groups make it a valuable precursor for creating

enantiomerically pure pharmaceuticals. Accurate characterization of this compound is

paramount, and spectroscopic techniques provide the definitive data required for structural

confirmation and purity assessment. This guide presents a comprehensive summary of the key

spectroscopic data for (R)-(+)-3-Benzyloxy-1,2-propanediol and outlines the standard

experimental protocols for data acquisition.

Chemical Structure and Properties:

IUPAC Name: (2R)-3-(phenylmethoxy)propane-1,2-diol[1]

Synonyms: (R)-Glycerol 1-benzyl ether, 3-O-Benzyl-sn-glycerol

CAS Number: 56552-80-8[1]

Molecular Formula: C₁₀H₁₄O₃[1]

Molecular Weight: 182.22 g/mol [1]

Molecular Structure Diagram
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Caption: Molecular structure of (R)-(+)-3-Benzyloxy-1,2-propanediol.

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for (R)-(+)-3-Benzyloxy-1,2-
propanediol based on its chemical structure and publicly available spectral information.

Table 1: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.35 - 7.25 Multiplet 5H
Aromatic protons

(C₆H₅)

~ 4.55 Singlet 2H
Benzyl protons (-O-

CH₂-Ph)

~ 3.90 Multiplet 1H CH(OH)

~ 3.70 - 3.50 Multiplet 4H -CH₂-O- and -CH₂OH

~ 2.75 Broad Singlet 2H
Hydroxyl protons (-

OH)

Table 2: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
(Solvent: CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~ 138.0 Quaternary aromatic carbon (C-ipso)

~ 128.5 Aromatic CH (C-para)

~ 127.9 Aromatic CH (C-ortho/meta)

~ 127.7 Aromatic CH (C-ortho/meta)

~ 73.5 Benzyl carbon (-O-CH₂-Ph)

~ 72.0 Methylene carbon (-CH₂-O-)

~ 70.5 Methine carbon (CH-OH)

~ 64.0 Methylene carbon (-CH₂-OH)

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy
Data

Wavenumber (cm⁻¹) Vibration Type Functional Group

3600 - 3200 (broad) O-H stretch Alcohol (-OH)

3100 - 3000 C-H stretch (sp²) Aromatic C-H

3000 - 2850 C-H stretch (sp³) Aliphatic C-H

1600, 1495, 1450 C=C stretch Aromatic ring

1150 - 1050 C-O stretch Ether, Alcohol

740, 700 C-H out-of-plane bend Monosubstituted benzene

Table 4: Mass Spectrometry (MS) Data
(Ionization Mode: Electron Ionization, EI)
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m/z (Mass-to-Charge
Ratio)

Proposed Fragment Ion Notes

182 [C₁₀H₁₄O₃]⁺ Molecular Ion (M⁺)

107 [C₇H₇O]⁺
Tropylium-like ion from benzyl

ether cleavage

91 [C₇H₇]⁺
Tropylium cation (benzyl

fragment)

77 [C₆H₅]⁺ Phenyl cation

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous sample

preparation and appropriate instrument parameterization. The following sections describe

generalized protocols for the techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve 5-25 mg of (R)-(+)-3-Benzyloxy-1,2-propanediol in
approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[2]

[3] To ensure magnetic field homogeneity, the sample must be free of any solid particles;

filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm

NMR tube.

Instrumentation: Place the NMR tube into the spectrometer's autosampler or manual probe.

Data Acquisition:

The instrument's magnetic field is "locked" onto the deuterium signal of the solvent.

The magnetic field homogeneity is optimized through a process called "shimming."
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For ¹H NMR, a standard pulse sequence is used to acquire the Free Induction Decay

(FID) signal. Typically, 8 to 16 scans are accumulated for a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and

enhance the signal. A larger number of scans (e.g., 1024 or more) is typically required due

to the low natural abundance of the ¹³C isotope.

Data Processing: The raw FID data is converted into a spectrum using a Fourier Transform

(FT). The resulting spectrum is then phase-corrected and baseline-corrected. Chemical shifts

are referenced to an internal standard, typically tetramethylsilane (TMS).

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Background Spectrum: Ensure the ATR crystal (commonly diamond or zinc selenide) is

clean.[4] A background spectrum of the empty crystal is recorded to subtract atmospheric

(CO₂, H₂O) and instrumental interferences.

Sample Application: Place a small amount of the solid (R)-(+)-3-Benzyloxy-1,2-propanediol
sample directly onto the ATR crystal. Apply pressure using the instrument's press arm to

ensure firm and uniform contact between the sample and the crystal surface.[5]

Data Acquisition: The infrared beam is directed through the ATR crystal, where it undergoes

total internal reflection at the crystal-sample interface.[6][7][8] An evanescent wave

penetrates a few microns into the sample, and specific wavelengths are absorbed based on

the molecular vibrations of the functional groups.[6] The attenuated IR beam is then directed

to the detector. Typically, 16 to 32 scans are co-added to produce the final spectrum.

Data Processing: The sample interferogram is ratioed against the background interferogram

and then Fourier-transformed to produce the final infrared spectrum, which is typically plotted

as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
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Objective: To determine the molecular weight and obtain structural information from

fragmentation patterns.

Methodology:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by Gas Chromatography (GC). The

sample must be volatilized, which is achieved by heating it under high vacuum.[9]

Ionization: In the ion source, the gaseous molecules are bombarded by a high-energy

electron beam (typically 70 eV).[10][11] This collision ejects an electron from the molecule,

creating a positively charged radical cation known as the molecular ion (M⁺).[9]

Fragmentation: The high energy imparted during ionization causes the molecular ion to be in

a high-energy state, leading to extensive and reproducible fragmentation into smaller,

charged ions and neutral radicals. This process provides a characteristic "fingerprint" for the

compound.[11][12]

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum that plots relative ion abundance versus m/z.

Visualization of Analytical Workflow
The spectroscopic analysis of a chemical compound follows a logical progression from sample

handling to final data interpretation.
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1. Sample Handling

2. Data Acquisition

3. Data Processing

4. Interpretation & Reporting
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(NMR FID -> Spectrum)

Fourier Transform
(FTIR Interferogram -> Spectrum)

Ion Separation & Detection
(MS -> Mass Spectrum)

Spectral Analysis
(Peak Assignment, Fragmentation)
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Final Report / Guide

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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